molecular formula C14H13ClN4O5 B10941347 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B10941347
M. Wt: 352.73 g/mol
InChI Key: OEKMAEVSFJHZKW-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with a chloro and nitro group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination and Nitration: The pyrazole ring is then chlorinated using thionyl chloride and nitrated using a mixture of concentrated nitric and sulfuric acids.

    Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the chlorinated and nitrated pyrazole with the benzodioxin moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of 3-(4-amino-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

    Substitution: Formation of 3-(4-substituted-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both nitro and chloro groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The benzodioxin moiety is known for its bioactivity, which could be harnessed in drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme,

Properties

Molecular Formula

C14H13ClN4O5

Molecular Weight

352.73 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

InChI

InChI=1S/C14H13ClN4O5/c15-10-8-18(17-14(10)19(21)22)4-3-13(20)16-9-1-2-11-12(7-9)24-6-5-23-11/h1-2,7-8H,3-6H2,(H,16,20)

InChI Key

OEKMAEVSFJHZKW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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